Compound Description: This compound is a lyophilized formulation investigated for its potential in treating, managing, and preventing cancer. []
Relevance: While sharing the 4-chlorophenyl moiety with N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide, this compound incorporates a distinct difluoroacetamide group and a more complex isoindolinone-piperidinedione scaffold. The presence of the 4-chlorophenyl group suggests potential exploration of similar structural motifs in cancer-related research. []
(E)-3-[1-n-Butyl-5-[2-(2-carboxyphenyl)methoxy-4-chlorophenyl]-1H-pyrazol-4-yl]-2-[(5-methoxy-2,3-dihydrobenzofuran-6-yl)methyl]prop-2-enoic Acid Monoargininyl Salt
Compound Description: This compound is an endothelin receptor antagonist investigated for its therapeutic potential. [, ]
Relevance: This compound shares the 4-chlorophenyl substructure with N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide. It incorporates a pyrazole ring, benzofuran moiety, and a carboxyl group, highlighting structural variations within the broader class of compounds containing the 4-chlorophenyl group and their potential in targeting different biological pathways. [, ]
Compound Description: MK-0364 is a potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. It exhibits anti-obesity effects by inhibiting food intake and promoting weight loss in rodent models. [, , ]
Relevance: Both MK-0364 and N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide contain the 4-chlorophenyl pharmacophore. This shared feature suggests a possible link in their development and exploration for therapeutic applications, although MK-0364 targets CB1R, implying different mechanisms of action. [, , ]
Compound Description: SR141716A is a potent and selective CB1 receptor antagonist. It has been investigated for its potential use in treating obesity and other metabolic disorders. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.